molecular formula C15H21NO3S B4452023 1-[2-(butylsulfonyl)benzoyl]pyrrolidine

1-[2-(butylsulfonyl)benzoyl]pyrrolidine

Cat. No.: B4452023
M. Wt: 295.4 g/mol
InChI Key: UXLRNWRQAKKZBH-UHFFFAOYSA-N
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Description

1-[2-(Butylsulfonyl)benzoyl]pyrrolidine is a synthetic pyrrolidine-based compound of significant interest in medicinal chemistry and neuroscience research. The structural motif of a benzoyl group attached to a pyrrolidine ring is a recognized framework in the design of bioactive molecules, particularly for central nervous system (CNS) targets . Specifically, related 1-benzylpyrrolidin-2-one analogues have demonstrated promising nootropic activity in preclinical models, showing potential to reverse scopolamine-induced amnesia in passive avoidance tests . The incorporation of the butylsulfonyl moiety in the ortho position of the benzoyl group is a key structural feature that may influence the compound's physicochemical properties, such as its electronic distribution and metabolic stability, thereby modulating its interaction with biological targets. Researchers are exploring this and related compounds as potential ligands for various neurological receptors . This product is intended for use in hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex chemical entities. It is supplied as a research-grade material. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-butylsulfonylphenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3S/c1-2-3-12-20(18,19)14-9-5-4-8-13(14)15(17)16-10-6-7-11-16/h4-5,8-9H,2-3,6-7,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXLRNWRQAKKZBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)C1=CC=CC=C1C(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthetic Analysis of 1 2 Butylsulfonyl Benzoyl Pyrrolidine

Strategic Disconnections Leading to Key Precursors

The retrosynthetic analysis of 1-[2-(butylsulfonyl)benzoyl]pyrrolidine commences with the logical disconnection of its core functional groups to identify simpler, more readily available starting materials. The primary bonds considered for disconnection are the amide C-N bond and the C-S bond of the sulfone moiety.

Disconnection of the Amide Bond:

The most apparent disconnection is the amide bond between the benzoyl group and the pyrrolidine (B122466) ring. This leads to two key precursors: 2-(butylsulfonyl)benzoic acid and pyrrolidine. This is a common and reliable disconnection strategy for amides.

Disconnection of the Aryl-Sulfur Bond:

An alternative disconnection involves breaking the bond between the aromatic ring and the sulfur atom of the sulfonyl group. This approach suggests a precursor like 2-mercaptobenzoic acid or a derivative, which can then be alkylated and oxidized to form the desired sulfone.

Disconnection of the Alkyl-Sulfur Bond:

A third disconnection strategy targets the butyl-sulfur bond. This would lead to a precursor such as 2-(sulfinyl)benzoic acid or 2-(sulfonyl)benzoic acid, which could then be reacted with a butylating agent.

These disconnections give rise to several key precursors that can be sourced commercially or synthesized through well-established methods.

Target Molecule Disconnection Key Precursors
This compoundAmide C-N bond2-(butylsulfonyl)benzoic acid and Pyrrolidine
This compoundAryl-Sulfur bond2-halobenzoic acid and Butanethiol
This compoundAlkyl-Sulfur bond2-(chlorosulfonyl)benzoyl chloride and Butylmagnesium bromide

Feasible Synthetic Pathways Based on Established Methodologies

Based on the strategic disconnections, several synthetic pathways can be proposed. These routes leverage well-established reactions in organic chemistry, ensuring a higher probability of success.

Pathway A: Amidation of 2-(butylsulfonyl)benzoic acid

This is arguably the most direct approach. The synthesis would begin with the preparation of 2-(butylsulfonyl)benzoic acid. This can be achieved by the oxidation of 2-(butylthio)benzoic acid, which in turn is synthesized from the reaction of 2-halobenzoic acid with butanethiol. Once 2-(butylsulfonyl)benzoic acid is obtained, it can be coupled with pyrrolidine using standard amide bond formation reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Reaction Scheme for Pathway A

Step Reactants Reagents and Conditions Product
12-chlorobenzoic acid, ButanethiolBase (e.g., NaOH or K2CO3), Solvent (e.g., DMF or DMSO)2-(butylthio)benzoic acid
22-(butylthio)benzoic acidOxidizing agent (e.g., H2O2, m-CPBA), Solvent (e.g., acetic acid or CH2Cl2)2-(butylsulfonyl)benzoic acid
32-(butylsulfonyl)benzoic acid, PyrrolidineCoupling agent (e.g., DCC or EDC), Base (e.g., DMAP), Solvent (e.g., CH2Cl2 or DMF)This compound

Pathway B: Nucleophilic Aromatic Substitution

This pathway involves the reaction of a 2-halobenzoyl chloride with pyrrolidine, followed by a nucleophilic aromatic substitution with a butylsulfinate salt. This route avoids the pre-formation of the butylated benzoic acid derivative.

Reaction Scheme for Pathway B

Step Reactants Reagents and Conditions Product
12-fluorobenzoyl chloride, PyrrolidineBase (e.g., triethylamine), Solvent (e.g., CH2Cl2)1-(2-fluorobenzoyl)pyrrolidine
21-(2-fluorobenzoyl)pyrrolidine, Sodium butanesulfinateSolvent (e.g., DMSO or DMF), HeatThis compound

Pathway C: Grignard Reaction and Sulfonylation

A more convergent approach could involve the reaction of a Grignard reagent derived from a protected 2-bromobenzoylpyrrolidine with sulfur dioxide, followed by alkylation.

Considerations for Convergent vs. Linear Synthetic Routes

Linear Synthesis (e.g., Pathway A):

Convergent Synthesis:

Ultimately, the optimal synthetic route will depend on a careful evaluation of the efficiency of each reaction, the cost and availability of the starting materials, and the desired scale of the synthesis.

Advanced Synthetic Methodologies for 1 2 Butylsulfonyl Benzoyl Pyrrolidine and Analogues

Formation of the Pyrrolidine (B122466) Amide Linkage

The formation of the robust amide bond between the pyrrolidine ring and the 2-(butylsulfonyl)benzoic acid moiety is a critical step in the synthesis of the target molecule. This transformation can be achieved by activating the carboxylic acid or by employing specialized coupling agents to facilitate the reaction with the secondary amine of pyrrolidine.

Amidation Reactions and Coupling Strategies

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process that requires activation. A variety of coupling reagents have been developed to overcome this challenge by converting the carboxylic acid's hydroxyl group into a better leaving group, thereby promoting nucleophilic attack by the amine.

Commonly used coupling agents include carbodiimides, phosphonium (B103445) salts, and uronium salts. For instance, in the synthesis of related 2-(sulfonamido)-N-benzamides, propanephosphonic acid anhydride (B1165640) (T3P) has been successfully used to couple a sulfonamide-functionalized benzoic acid with various amines nih.gov. Similarly, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is another effective reagent for forming the amide bond prior to subsequent cyclization reactions nih.gov. Titanium tetrachloride (TiCl₄) has also been reported as a mediator for the direct amidation of carboxylic acids, including benzoic acid, with amines nih.gov. The reaction proceeds by treating the carboxylic acid with TiCl₄ in a suitable solvent like pyridine, followed by the addition of the amine nih.gov.

Table 1: Selected Coupling Reagents for Amide Bond Formation
Coupling ReagentAbbreviationTypical Reaction ConditionsReference
Propanephosphonic acid anhydrideT3PAmine, Base (e.g., Et3N), Solvent (e.g., DCM) nih.gov
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHATUAmine, Base (e.g., DIPEA), Solvent (e.g., DMF) nih.gov
Titanium tetrachlorideTiCl₄Amine, Pyridine, 85 °C nih.gov
Dicyclohexylcarbodiimide (B1669883)DCCAmine, Solvent (e.g., DCM, THF) bohrium.com

The choice of coupling agent and reaction conditions can be influenced by the steric and electronic properties of both the carboxylic acid and the amine, as well as the presence of other functional groups in the molecule.

Ring-Closing Reactions for Pyrrolidine Formation

For the synthesis of analogues, the pyrrolidine ring itself can be constructed from acyclic precursors using various ring-closing strategies. These methods offer flexibility in introducing substituents onto the pyrrolidine core.

One powerful technique is the ring-closing metathesis (RCM) of dienes or enynes catalyzed by ruthenium complexes, such as Grubbs catalysts. acs.orgacs.orgresearchgate.net This method has been used to prepare a wide array of pyrrolidine derivatives from substrates containing a nitrogen atom. acs.orgacs.orgorganic-chemistry.org The reaction is highly versatile and tolerates numerous functional groups.

Another approach involves the intramolecular cyclization of amino-alcohols or halo-amines. An efficient one-pot route to N-substituted pyrrolidines has been developed from halogenated amides, which integrates amide activation, reduction, and intramolecular nucleophilic substitution without the need for metal catalysts. mdpi.com Additionally, visible light-initiated Hofmann-Löffler reactions can achieve position-selective intramolecular C-H amination of aliphatic sulfonimides to yield pyrrolidines under mild conditions. organic-chemistry.org

Table 2: Comparison of Pyrrolidine Ring Synthesis Methods
MethodPrecursor TypeKey Reagents/CatalystsKey FeaturesReference
Ring-Closing Metathesis (RCM)Enynes or DienesGrubbs Catalyst (Ru-based)High functional group tolerance; atom-economical. acs.orgorganic-chemistry.org acs.orgacs.orgorganic-chemistry.org
Intramolecular Nucleophilic SubstitutionHalogenated AmidesOne-pot, metal-freeMild conditions, convenient for N-substituted pyrrolidines. mdpi.com
Hofmann-Löffler ReactionAliphatic SulfonimidesN-Iodosuccinimide, Visible LightDirect C(sp³)-H amination; mild and selective. organic-chemistry.org
(3+2)-CycloadditionDonor-Acceptor Cyclopropanes and AnilinesNi(ClO₄)₂·6H₂OAccess to 1,5-substituted pyrrolidin-2-ones. mdpi.com

N-Acylation Techniques for Pyrrolidines

The most direct route to the final amide linkage involves the N-acylation of pyrrolidine with an activated derivative of 2-(butylsulfonyl)benzoic acid. The classic Schotten-Baumann reaction, which employs an acyl chloride and an aqueous base, is a well-established method for this type of transformation. bohrium.com In this scenario, 2-(butylsulfonyl)benzoic acid would first be converted to 2-(butylsulfonyl)benzoyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with pyrrolidine, often in a two-phase system or in the presence of a base to neutralize the HCl byproduct.

A series of N-acylated glycyl-(2-cyano)pyrrolidines have been synthesized to explore structure-activity relationships, demonstrating the feasibility of modifying the N-acyl group on the pyrrolidine ring. nih.gov Research into the electrophilic cyclization of N-acyl-pyrrolidinium ions, formed from the reaction of pyrrolidines with acylating agents, further highlights the reactivity of this heterocycle in acylation reactions. nih.gov

Introduction and Functionalization of the Butylsulfonyl Moiety

The synthesis of the 2-(butylsulfonyl)benzoyl fragment is a key challenge that requires methods for forming a carbon-sulfur bond and subsequently establishing the sulfone oxidation state.

Sulfonylation Reactions and Sulfonamide Synthesis

Aromatic sulfonation is a classic electrophilic aromatic substitution reaction where a hydrogen atom on an arene is replaced by a sulfonic acid (-SO₃H) group, typically using sulfur trioxide (SO₃) in concentrated sulfuric acid. wikipedia.orgmasterorganicchemistry.comyoutube.com While this reaction is reversible, it provides a pathway to aryl sulfonic acids. wikipedia.org

For the synthesis of the target sulfone, a more direct approach involves the preparation of a sulfonyl chloride intermediate. For example, the synthesis of 2,4-dichloro-5-sulfonyl benzoic acid involves the reaction of 2,4-dichlorobenzotrichloride with chlorosulfonic acid to generate the corresponding sulfonyl chloride. google.com This sulfonyl chloride can then be used in subsequent reactions. Although the target molecule is a sulfone and not a sulfonamide, the synthesis of sulfonyl chlorides is a common entry point for creating various sulfur-containing functional groups. The reaction of an anthranilic acid with a sulfonyl chloride is a key step in producing 2-(sulfonamido)benzamides, illustrating a relevant synthetic transformation of these intermediates. nih.gov

Alkyl Sulfone Synthesis Strategies

The construction of the aryl-alkyl sulfone linkage is central to forming the desired butylsulfonyl moiety. Several synthetic strategies exist for this purpose.

A common and reliable method is the oxidation of a corresponding aryl alkyl sulfide (B99878). This two-step process would involve:

Sulfide formation : Nucleophilic aromatic substitution of a suitable precursor, such as 2-chlorobenzoic acid or its ester, with sodium butanethiolate to form 2-(butylthio)benzoic acid.

Oxidation : The resulting thioether is then oxidized to the sulfone using strong oxidizing agents like hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate (B83412) (KMnO₄).

Alternatively, direct methods for C-S bond formation can be employed. A Friedel-Crafts-type reaction between an aromatic compound and an alkyl sulfonyl halide can yield aryl alkyl sulfones. A process has been described for reacting an aryl compound with an alkyl sulfonyl fluoride (B91410) in the presence of a Lewis acid catalyst like AlCl₃ to prepare aryl alkyl sulfones. google.com

Another powerful strategy involves the coupling of metal sulfinates with carbon electrophiles. Arylsulfinate salts, which can be generated from various precursors, undergo nucleophilic substitution with alkyl halides to provide alkyl aryl sulfones in good yields. organic-chemistry.orgnih.gov

Table 3: Selected Methods for Alkyl Aryl Sulfone Synthesis
MethodReactantsKey Reagents/ConditionsDescriptionReference
Sulfide OxidationAryl alkyl sulfidem-CPBA, H₂O₂, KMnO₄A two-step process involving initial sulfide synthesis followed by oxidation. nih.gov
Friedel-Crafts SulfonylationArene + Alkyl sulfonyl fluorideAlCl₃ or AlBr₃, -25 °C to 150 °CDirect electrophilic substitution onto an aromatic ring. google.com
Coupling with SulfinatesSodium arylsulfinate + Alkyl halideCatalytic tetrabutylammonium (B224687) iodideNucleophilic substitution of a halide by a sulfinate anion. organic-chemistry.org
Reaction with N-arylsulfonyl hydroxylaminesN-arylsulfonyl hydroxylamine (B1172632) + Electron-deficient alkeneNaOAc, MeOH, 60 °CMichael addition of an in-situ generated arylsulfinate anion. nih.gov

Selective Introduction of Sulfonyl Groups onto Aromatic Systems

The introduction of a sulfonyl group onto an aromatic ring, particularly at a specific position, is a cornerstone of synthesizing molecules like 1-[2-(butylsulfonyl)benzoyl]pyrrolidine. Aryl sulfones and sulfonamides are significant motifs in both organic synthesis and medicinal chemistry. researchgate.net Achieving regioselectivity, especially ortho-substitution, often requires the use of directing groups to control the functionalization of C-H bonds. researchgate.net

One prominent strategy is the directed ortho-C-H functionalization of aryl sulfonamides. researchgate.net For instance, rhodium(III)-catalyzed ortho C-H olefination of aryl sulfonamides using an N-acetyl directing group has been reported to be highly efficient and selective. nih.gov While this method introduces an olefin, it demonstrates the principle of directing a functionalization to the ortho position of a sulfonamide. A more direct approach involves the iridium-catalyzed ortho-C-H amidation of benzenesulfonamides with sulfonyl azides, which facilitates a C-N bond formation at the position ortho to the sulfonyl group. researchgate.net

To construct the 2-(butylsulfonyl)benzoyl moiety, a key intermediate is 2-(butylsulfonyl)benzoic acid. Synthesizing this precursor can be achieved through methods such as directed ortho-metalation. An appropriate directing group on the benzene (B151609) ring, such as a carboxylic acid protected as an oxazoline, can direct a metalating agent (e.g., an organolithium reagent) to the adjacent ortho position. Subsequent quenching with a sulfur electrophile, like butyl sulfonyl chloride or a disulfide followed by oxidation, would install the butylsulfonyl group at the desired location. The development of dialkylmagnesium bases, such as sBu₂Mg, has also enabled mild and regioselective ortho,ortho'-magnesiations of various aromatics, which can then be trapped with electrophiles. nih.gov

Construction of the Benzoyl Scaffold and Ortho-Substitution Control

The assembly of the core benzoyl structure with precise control over the placement of the ortho-sulfonyl substituent is critical. This involves both the formation of the amide linkage and ensuring the correct substitution pattern on the aromatic ring.

Benzamide (B126) Formation via C-N Bond Formation

The final step in the synthesis of the title compound is typically the formation of an amide bond between the 2-(butylsulfonyl)benzoic acid scaffold and the pyrrolidine ring. This C-N bond formation is a robust and well-documented transformation in organic chemistry. nih.govacs.org The reaction is generally achieved by activating the carboxylic acid group to make it more susceptible to nucleophilic attack by the secondary amine of pyrrolidine.

Common methods for this transformation include:

Conversion to Acyl Chloride: The benzoic acid derivative can be treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the highly reactive acyl chloride, which readily reacts with pyrrolidine, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Peptide Coupling Reagents: A milder and very common approach involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents activate the carboxylic acid in situ, facilitating its reaction with the amine under neutral or basic conditions.

The cleavage of C-N bonds in N-benzoyl pyrrolidine has been achieved using a combination of Lewis acid and photoredox catalysis, highlighting the stability of this amide bond under typical synthetic conditions. nih.govacs.org Novel methods for C-N bond formation in pyrrolidin-2-ones have also been explored, though standard amidation remains the most direct route for this synthesis. researchgate.net

Regioselective Functionalization of Benzene Derivatives

Achieving the required 1,2-substitution pattern (ortho-substitution) on the benzoyl moiety is a challenge of regioselectivity. mdpi.com The strategy hinges on the directing effects of substituents on the aromatic ring. researchgate.net As mentioned, directed ortho-metalation (DoM) is a powerful tool. A directing metalation group (DMG) on the benzene ring, such as an amide, oxazoline, or methoxy (B1213986) group, can direct an organolithium or other strong base to deprotonate the adjacent C-H bond exclusively.

For the synthesis of this compound, a plausible route could start with a benzoic acid derivative where the carboxylic acid itself (or a protected form) acts as the DMG. Metalation at the ortho position followed by reaction with a suitable sulfur-containing electrophile (e.g., S₈, disulfides) and subsequent alkylation and oxidation would yield the 2-(butylthio)benzoic acid, which can be oxidized to the target sulfone. Alternatively, starting with a compound like N-benzoylpyrrolidine, one could explore direct C-H functionalization at the ortho position of the benzoyl group, although selectivity can be challenging without a strongly coordinating directing group. researchgate.net Rhodium-catalyzed processes have shown success in the ortho olefination of aryl sulfonamides, indicating that metal catalysis is a viable strategy for functionalizing the position next to a sulfonyl group. nih.gov

Stereoselective Synthesis Approaches

While the parent compound this compound is achiral, the synthesis of chiral analogues containing substituted pyrrolidine rings is of significant interest. mdpi.comnih.gov These approaches focus on controlling the three-dimensional arrangement of atoms within the pyrrolidine moiety.

Diastereoselective and Enantioselective Transformations

The synthesis of substituted pyrrolidines with high levels of stereocontrol is a well-developed field. organic-chemistry.orgrsc.org Diastereoselective and enantioselective methods allow for the creation of specific stereoisomers, which is crucial when synthesizing analogues with potential biological activity. nih.gov

Several key strategies are employed:

1,3-Dipolar Cycloadditions: The reaction of azomethine ylides with alkenes is a powerful method for constructing the pyrrolidine ring. rsc.orgacs.org Using chiral catalysts or chiral auxiliaries can render this transformation highly enantioselective and diastereoselective, generating multiple stereocenters in a single step. acs.org

Catalytic Asymmetric Reactions: Various metal- and organocatalyzed reactions have been developed. For example, Yb(OTf)₃ has been used to catalyze a three-component reaction of aldehydes, amines, and 1,1-cyclopropanediesters to produce pyrrolidines with high diastereoselectivity. organic-chemistry.org Similarly, a combination of base and gold(I) catalysis can be used in a one-pot nitro-Mannich/hydroamination cascade to give pyrrolidines with three stereocenters. rsc.org

Ring Expansion Cascades: An aziridine (B145994) ring expansion cascade initiated by N-bromosuccinimide can produce functionalized pyrrolidines with excellent diastereoselectivity. rsc.org

Table 1: Comparison of Diastereoselective Pyrrolidine Synthesis Methods
MethodCatalyst/ReagentKey FeaturesDiastereoselectivityReference
Three-Component ReactionYb(OTf)₃Reaction of aldehydes, amines, and 1,1-cyclopropanediesters.High (favors cis-2,5) organic-chemistry.org
Nitro-Mannich/HydroaminationBase and Gold(I)One-pot cascade reaction yielding three stereocenters.Good to Excellent rsc.org
Aziridine Ring ExpansionN-Bromosuccinimide (NBS)Electrophilic aminocyclization-ring expansion cascade.Excellent rsc.org
Intramolecular AminooxygenationCopper(II)Cyclization of alkene substrates.Moderate to Excellent (trans or cis depending on substrate) nih.gov

Control of Pyrrolidine Ring Stereochemistry

The inherent conformation of the pyrrolidine ring and the spatial orientation of its substituents are critical. acs.org The five-membered ring is not planar but exists in puckered "envelope" or "twist" conformations. beilstein-journals.org The introduction of substituents influences this conformational preference, which can be controlled through rational synthetic design. acs.orgbeilstein-journals.org

Methods for controlling pyrrolidine stereochemistry can be broadly classified into two groups mdpi.comnih.gov:

Starting with a Chiral Pool Precursor: Using readily available chiral molecules like L-proline or L-hydroxyproline as the starting material. The existing stereocenters in the starting material are used to direct the stereochemistry of subsequent modifications. mdpi.com

Stereoselective Cyclization: Constructing the pyrrolidine ring from an acyclic precursor using a stereoselective cyclization reaction. mdpi.comnih.gov For instance, an intramolecular aminooxygenation of alkenes promoted by copper(II) can yield 2,5-cis or 2,5-trans-pyrrolidines with high diastereoselectivity, depending on the substitution pattern of the starting material. nih.gov Metal-free reductive hydroamination cascades of enynyl amines have also been used for the stereoselective synthesis of pyrrolidines. organic-chemistry.org

Catalysis in Synthetic Transformations

Catalysis is fundamental to modern organic synthesis, offering pathways to complex molecules with high efficiency and selectivity while minimizing waste. For a molecule like this compound, catalytic methods are crucial for forming the key aryl-nitrogen bond of the amide, installing the sulfonyl group, and potentially for skeletal remodeling of the pyrrolidine ring.

Palladium-catalyzed cross-coupling reactions have become powerful and versatile tools for the formation of carbon-nitrogen (C-N) bonds, a critical step in the synthesis of many pharmaceuticals and functional materials. acs.org The Buchwald-Hartwig amination, a cornerstone of this field, allows for the coupling of aryl halides or triflates with a wide array of amine nucleophiles. acs.org

In the context of synthesizing analogues of this compound, Pd-catalyzed C-N coupling could be employed to construct the N-aryl bond. For instance, a synthetic route could involve the coupling of an aryl halide, such as 2-bromobenzoylpyrrolidine, with a sulfonamide. More directly, Pd-catalyzed methods can facilitate the coupling of sulfinamides with aryl halides to produce N-aryl sulfinamides, which can be further functionalized. organic-chemistry.orgnih.gov Research has shown that a catalyst system comprising Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and a bulky, electron-rich phosphine (B1218219) ligand like tBuXPhos can effectively catalyze the C-N coupling between chiral tert-butanesulfinamide and various aryl halides. organic-chemistry.orgnih.gov Notably, the addition of a small amount of water to the reaction in a solvent like toluene (B28343) can be crucial for achieving high yields, likely by improving the solubility and reactivity of the inorganic base (e.g., NaOH or Cs₂CO₃) used in the reaction. organic-chemistry.orgnih.govthieme-connect.de

Another strategic application involves the palladium-catalyzed chlorosulfonylation of arylboronic acids, which generates an arylsulfonyl chloride intermediate. This intermediate can then be reacted in situ with an amine, such as pyrrolidine, to form the desired sulfonamide in a single synthetic operation. nih.gov This convergent approach allows for significant variation in both the aryl and amine components of the final product. nih.gov

The choice of ligand is paramount in these reactions, as it dictates the catalyst's stability, activity, and substrate scope. Ligands have evolved from simple phosphines to highly specialized biarylphosphines that are essential for coupling challenging substrates.

Table 1: Representative Palladium Catalyst Systems for C-N Cross-Coupling Reactions

Palladium Source Ligand Base Solvent Typical Application
Pd₂(dba)₃ tBuXPhos NaOH, Cs₂CO₃ Toluene, Toluene/Water Coupling of aryl halides with sulfinamides. organic-chemistry.orgnih.govthieme-connect.de
Pd(OAc)₂ BINAP, DPPF NaOt-Bu Toluene, Dioxane General Buchwald-Hartwig amination of aryl halides.
Pd₂(dba)₃ P(t-Bu)₃ Cs₂CO₃ Toluene Amination of haloarenes with sulfamide. thieme-connect.de

This table presents examples of catalyst systems and is not exhaustive.

Visible-light photoredox catalysis has emerged as a powerful strategy for activating organic molecules, enabling radical-based reactions to proceed under exceptionally mild conditions. nih.gov This technology has found significant application in both the formation and cleavage of C-N bonds.

Recent studies have demonstrated a novel strategy for the reductive cleavage of the typically robust C-N bond in N-benzoyl pyrrolidine derivatives, a structure closely related to the target compound. This method utilizes a dual catalytic system involving a Lewis acid and a photoredox catalyst. acs.org The process is initiated by a single-electron transfer from the excited photoredox catalyst to the amide's carbonyl group, which is activated by coordination to the Lewis acid. acs.org This generates a radical anion intermediate that subsequently undergoes site-selective cleavage of the C2-N bond of the pyrrolidine ring. This "skeletal remodeling" approach opens up pathways to transform stable pyrrolidine cores into other valuable structures like aziridines or γ-lactones. acs.org

For C-N bond formation, photoredox catalysis offers innovative routes to amides that bypass traditional condensation methods. nih.gov One such strategy involves the photoredox-catalyzed coupling of tertiary amines with carboxylic acids. The reaction proceeds through the oxidation of the tertiary amine at the α-C-H position, followed by C-N bond cleavage to generate a secondary amine intermediate in situ. Concurrently, the carboxylic acid is activated, often with an additive, allowing it to react with the newly formed secondary amine to yield the final amide product. acs.org This method leverages simple starting materials and showcases the ability of photoredox catalysis to orchestrate complex transformations involving both C-H activation and C-N cleavage/formation events in a single pot. acs.org

Lewis acid catalysis is a foundational tool in organic synthesis, used to activate substrates by withdrawing electron density, thereby making them more susceptible to nucleophilic attack. wikipedia.org In the synthesis of this compound, Lewis acids can play a pivotal role in the key amidation step and in reactions involving ring-opening of precursors.

The formation of the amide bond between a 2-(butylsulfonyl)benzoic acid derivative and pyrrolidine is a critical transformation. Direct thermal condensation of carboxylic acids and amines often requires high temperatures due to the formation of unreactive ammonium (B1175870) carboxylate salts. mdpi.com Lewis acid catalysts can significantly accelerate this reaction under milder conditions by activating the carboxylic acid. mdpi.comresearchgate.netresearchgate.net The Lewis acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine. A wide range of metal-based Lewis acids have been shown to be effective for direct amidation.

Table 2: Selected Lewis Acid Catalysts for Direct Amidation Reactions

Lewis Acid Catalyst Typical Reaction Conditions Notes
Boronic Acids (e.g., Phenylboronic acid) Toluene, reflux with water removal Effective for a range of acids and amines. mdpi.com
Ti(Oi-Pr)₄ Toluene, reflux Efficient for non-activated carboxylic acids. researchgate.net
ZrCl₄, HfCl₄ Dichloromethane (B109758), room temp. to 60 °C Highly active catalysts, often used in low loadings. mdpi.com
Nb₂O₅ (heterogeneous) Xylene, reflux Reusable solid catalyst, demonstrating base tolerance.

This table is illustrative of common Lewis acid catalysts and their general application in amidation.

Furthermore, Lewis acids are instrumental in ring-opening reactions of cyclic ethers and epoxides with amine nucleophiles. rsc.org While pyrrolidine itself is a saturated amine, synthetic strategies for its analogues may involve the ring-opening of related oxygen-containing heterocycles. Lewis acids activate the ether or epoxide oxygen, facilitating nucleophilic attack and cleavage of a C-O bond. rsc.org This principle is also at play in the synergistic photoredox/Lewis acid catalysis for C-N bond cleavage, where the Lewis acid's primary role is to activate the amide carbonyl. acs.org

Protecting Group Chemistry and Orthogonal Deprotection Strategies

In the multistep synthesis of a complex molecule like this compound, protecting groups are essential for masking reactive functional groups to prevent unwanted side reactions. jocpr.com The strategic selection and removal of these groups, known as protecting group chemistry, is critical for achieving a successful synthesis. A key concept in this area is "orthogonality," which refers to the use of multiple protecting groups that can be removed under distinct, non-interfering conditions. sigmaaldrich.comnih.goviris-biotech.de

A plausible synthesis of the target compound might involve several steps where protection is necessary. For example, the nitrogen atom of the pyrrolidine ring is a nucleophilic and basic site. If modifications are required on the benzoyl ring after the amide bond has been formed (e.g., introduction of the sulfonyl group via electrophilic aromatic substitution or a cross-coupling reaction), the pyrrolidine nitrogen might interfere. However, the amide nitrogen in the final product is significantly less reactive. A more likely scenario involves protecting the pyrrolidine nitrogen before coupling it to the pre-functionalized aromatic ring.

For instance, pyrrolidine could be protected with a tert-butoxycarbonyl (Boc) group. The resulting N-Boc-pyrrolidine is less nucleophilic and can be handled easily. The Boc group is stable to many reaction conditions, including those involving organometallics and basic conditions, but it is readily removed with a strong acid like trifluoroacetic acid (TFA). iris-biotech.de This allows for selective deprotection without cleaving other sensitive functionalities like the amide or sulfone.

The choice of protecting groups must form an orthogonal set, allowing for sequential deprotection. For example, a synthetic intermediate might contain an acid-labile Boc group on a nitrogen and a fluoride-labile silyl (B83357) ether protecting a hydroxyl group. The silyl ether could be removed with a fluoride source (e.g., TBAF) without affecting the Boc group, and the Boc group could subsequently be removed with acid without affecting the newly revealed alcohol. This level of control is paramount in the synthesis of complex targets. jocpr.comsigmaaldrich.com

Table 3: Common Orthogonal Protecting Groups for Amine Functionalities

Protecting Group Abbreviation Protection Reagent Deprotection Conditions Stability
tert-Butoxycarbonyl Boc Boc₂O Strong Acid (e.g., TFA, HCl) Stable to base, hydrogenation, nucleophiles. iris-biotech.de
Carboxybenzyl Cbz or Z Benzyl (B1604629) Chloroformate Catalytic Hydrogenation (H₂, Pd/C) Stable to acid, base.
9-Fluorenylmethoxycarbonyl Fmoc Fmoc-Cl, Fmoc-OSu Base (e.g., 20% Piperidine in DMF) Stable to acid, hydrogenation. iris-biotech.de

Principles of Green Chemistry in Synthesis of the Compound

Green chemistry is a framework of twelve principles aimed at designing chemical processes that are environmentally benign, economically viable, and safe. acs.orgsolubilityofthings.commsu.edu Applying these principles to the synthesis of this compound can significantly reduce its environmental footprint.

Key principles relevant to this synthesis include:

Catalysis over Stoichiometric Reagents: The use of catalytic amounts of palladium, Lewis acids, or photoredox catalysts (as discussed in section 3.5) is inherently greener than using stoichiometric activating agents (e.g., carbodiimides like DCC) or strong acids/bases in large quantities. Catalysts reduce waste and improve reaction efficiency. acs.orgsolubilityofthings.com

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials from the reactants into the final product. acs.org Direct amidation reactions are highly atom-economical as the only byproduct is water. In contrast, methods that require protecting groups or multi-step sequences often have lower atom economy due to the mass of atoms discarded in byproducts and removed protecting groups.

Use of Safer Solvents and Auxiliaries: Many organic reactions are performed in hazardous solvents. Green chemistry encourages the use of safer alternatives like water, ethanol, or greener organic solvents like cyclopentyl methyl ether (CPME). nih.gov For example, facile and environmentally benign methods for sulfonamide synthesis have been developed using water as the solvent, often under controlled pH with a simple inorganic base, eliminating the need for organic solvents and bases. nih.gov

Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided because such steps require additional reagents and generate waste. acs.orgmsu.edu Developing catalytic systems that are chemoselective enough to react with one functional group in the presence of others (e.g., direct amidation of an amino acid without protecting the amine) is a primary goal of green synthesis. Enzymatic processes, for instance, can offer exquisite selectivity that obviates the need for protecting groups. acs.orgnih.gov

Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible. msu.edu The development of photoredox catalysis, which uses visible light as an energy source at room temperature, is a prime example of improving energy efficiency compared to traditional reactions that require high temperatures for thermal activation. nih.gov Similarly, solvent-free reactions, where reactants are heated directly, can reduce energy consumption and eliminate solvent waste. researchgate.net

By integrating these principles, the synthesis of this compound and its analogues can be made more sustainable and efficient.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy is a cornerstone for determining the molecular structure of organic compounds in solution and the solid state.

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide initial information about the chemical environment of magnetically active nuclei. The ¹H NMR spectrum reveals the number of different types of protons and their integration gives the ratio in which they are present. The ¹³C NMR spectrum indicates the number of non-equivalent carbon atoms.

For a complex molecule like 1-[2-(butylsulfonyl)benzoyl]pyrrolidine, two-dimensional (2D) NMR experiments are essential to unambiguously assign these signals and establish the bonding framework.

Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It would be used to trace the connectivity within the butyl chain and the pyrrolidine (B122466) ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached, providing definitive C-H bond information.

Heteronuclear Multiple Bond Correlation (HMBC): This powerful technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). It is crucial for connecting the distinct fragments of the molecule: linking the butylsulfonyl group to the benzoyl ring, and the benzoyl carbonyl group to the nitrogen of the pyrrolidine ring.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound This table presents expected chemical shift ranges based on analogous structures.

PositionMoietyExpected ¹H δ (ppm)Expected ¹³C δ (ppm)
AromaticBenzoyl7.4 - 8.2125 - 140
Carbonyl (C=O)Benzoyl-~168
α-CH₂Pyrrolidine3.5 - 3.8~46
β-CH₂Pyrrolidine1.8 - 2.1~24
α-CH₂Butylsulfonyl3.1 - 3.4~55
β-CH₂Butylsulfonyl1.6 - 1.9~25
γ-CH₂Butylsulfonyl1.3 - 1.5~21
δ-CH₃Butylsulfonyl0.8 - 1.0~13

While solution NMR characterizes molecules in a dynamic, averaged state, solid-state NMR (ssNMR) provides information about the structure and conformation adopted in a crystalline or amorphous solid. preprints.org Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solid samples. nih.gov For this compound, ssNMR can distinguish between different polymorphs (crystal forms) which may exhibit distinct conformations. The chemical shifts in ssNMR are highly sensitive to the local electronic environment, which is influenced by bond angles, dihedral angles, and intermolecular packing forces. nih.gov This makes ssNMR a powerful tool for studying the preferred solid-state conformation of the flexible butyl chain and the orientation of the pyrrolidine ring relative to the benzoyl group.

The amide C-N bond in the N-benzoylpyrrolidine moiety possesses a significant double bond character due to resonance between the nitrogen lone pair and the carbonyl π-system. astr.ro This restricts rotation around the C-N bond, leading to the existence of two distinct planar conformations, or rotamers (cis and trans). researchgate.net At room temperature, the interconversion between these rotamers may be slow on the NMR timescale, resulting in the observation of two separate sets of signals for the pyrrolidine ring protons and carbons.

Dynamic NMR (DNMR) studies, which involve recording spectra at variable temperatures (VT-NMR), can be used to study this rotational isomerism. researchgate.net As the temperature is increased, the rate of interconversion increases. Eventually, a temperature is reached where the exchange becomes fast on the NMR timescale, causing the two sets of signals to broaden and coalesce into a single time-averaged signal. By analyzing the line shapes of the signals at different temperatures, the energy barrier (activation energy, ΔG‡) for the amide bond rotation can be calculated, providing quantitative insight into the conformational flexibility of the molecule. researchgate.net

Table 2: Illustrative Data from a Dynamic NMR Experiment This table illustrates the principle of coalescence in VT-NMR for protons adjacent to the pyrrolidine nitrogen.

Temperature (°C)Appearance of α-CH₂ SignalsExchange Rate
25Two distinct signals (e.g., δ 3.5 and δ 3.7)Slow
60Two broad signalsIntermediate
100One sharp, averaged signal (e.g., δ 3.6)Fast

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are particularly useful for identifying functional groups and providing information about molecular conformation.

The IR and Raman spectra of this compound are expected to show characteristic absorption bands corresponding to its key functional groups. The analysis of these frequencies confirms the presence of the different molecular components. researchgate.net

Sulfonyl (SO₂) Group: This group gives rise to two strong, characteristic stretching vibrations. The asymmetric stretch typically appears in the 1350-1300 cm⁻¹ region, while the symmetric stretch is found around 1160-1120 cm⁻¹.

Amide Carbonyl (C=O) Group: The C=O stretching vibration of the tertiary amide is a very strong band in the IR spectrum, typically appearing in the range of 1670-1630 cm⁻¹. Its exact position is sensitive to the electronic and steric environment.

Aromatic Ring: The spectrum will show C-H stretching vibrations above 3000 cm⁻¹, and characteristic C=C stretching vibrations within the 1600-1450 cm⁻¹ region.

Pyrrolidine and Butyl Groups: C-H stretching vibrations for the aliphatic CH₂ and CH₃ groups are expected in the 2960-2850 cm⁻¹ region. researchgate.net

Table 3: Expected Characteristic Vibrational Frequencies This table presents expected frequency ranges for the primary functional groups.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Typical Intensity (IR)
Aromatic C-HStretch3100 - 3000Medium
Aliphatic C-HStretch2960 - 2850Strong
Amide C=OStretch1670 - 1630Very Strong
Aromatic C=CStretch1600 - 1450Medium to Weak
Sulfonyl (SO₂)Asymmetric Stretch1350 - 1300Strong
Sulfonyl (SO₂)Symmetric Stretch1160 - 1120Strong

Mass Spectrometry

Mass spectrometry serves as a critical analytical technique for determining the molecular weight and elemental composition of this compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are essential for determining the precise elemental formula of a compound. For this compound, HRMS data would confirm its molecular formula as C15H21NO3S. The exact mass calculated from this formula can be compared with the experimentally measured mass to a high degree of precision, typically within a few parts per million (ppm), thus confirming the elemental composition and ruling out other potential formulas.

Fragmentation Pathway Analysis for Structural Confirmation

The analysis of fragmentation pathways in mass spectrometry offers a detailed view of a molecule's structural components. When subjected to ionization energy, this compound will break apart in a predictable manner. The resulting fragment ions are indicative of the compound's constituent functional groups and their connectivity.

X-ray Crystallography

X-ray crystallography provides unparalleled detail about the three-dimensional arrangement of atoms within a crystalline solid, offering precise information on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry

Single-crystal X-ray diffraction is the definitive method for determining the precise solid-state molecular geometry of a compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, researchers can construct a three-dimensional electron density map and, from that, the exact positions of each atom in the molecule. This technique would provide accurate measurements of all bond lengths and angles within the molecule, confirming the connectivity and conformation of the pyrrolidine ring, the benzoyl group, and the butylsulfonyl substituent in the solid state.

Analysis of Intermolecular Interactions and Crystal Packing

Beyond individual molecular geometry, X-ray crystallography reveals how molecules are arranged within the crystal lattice. This analysis of crystal packing is crucial for understanding the intermolecular forces that govern the solid-state properties of the compound. For this compound, the analysis would likely show various non-covalent interactions, such as hydrogen bonds (if any suitable donors and acceptors are present in the crystal structure), dipole-dipole interactions arising from the polar carbonyl and sulfonyl groups, and van der Waals forces. The specific arrangement of molecules and the nature of these intermolecular interactions dictate the crystal's stability, melting point, and solubility.

Mechanistic Investigations of Chemical Transformations

Detailed Reaction Pathway Elucidation

The transformation of 1-[2-(butylsulfonyl)benzoyl]pyrrolidine, specifically the cleavage of the C(sp³)–N bond of the pyrrolidine (B122466) ring, is proposed to proceed via a photoredox-catalyzed reductive pathway. This method has proven effective for the C–N bond cleavage in N-benzoyl pyrrolidines. rsc.orgacs.orgresearchgate.netnih.gov The reaction is initiated by a single-electron transfer (SET) to the amide functionality, a process facilitated by a combination of a Lewis acid and a suitable photoredox catalyst. rsc.orgacs.orgresearchgate.net

The plausible reaction pathway can be outlined as follows:

Activation of the Amide: The Lewis acid, typically a metal salt like zinc triflate (Zn(OTf)₂), coordinates to the carbonyl oxygen of the benzoyl group. rsc.orgresearchgate.net This coordination increases the electrophilicity of the carbonyl group and lowers the reduction potential of the amide, making it more susceptible to electron transfer. rsc.org For this compound, this initial complex formation is a critical step.

Single-Electron Transfer (SET): Upon irradiation with visible light (e.g., blue LEDs), a highly reducing photoredox catalyst (such as an iridium complex, e.g., Ir(4-Fppy)₃) becomes excited. researchgate.net The excited-state photocatalyst then transfers a single electron to the activated amide of the this compound-Lewis acid complex. rsc.orgacs.orgresearchgate.net This SET event generates a radical anion intermediate.

C–N Bond Cleavage: The newly formed radical anion is unstable and undergoes fragmentation through the cleavage of the C2–N bond of the pyrrolidine ring. rsc.orgacs.orgresearchgate.net This homolytic cleavage is the key step in the "skeletal remodeling" of the pyrrolidine core and results in the formation of a carbon-centered radical. rsc.org The stability of this resulting radical can influence the regioselectivity of the cleavage. acs.org

Further Transformation: The generated carbon radical can then participate in a variety of subsequent reactions, such as intermolecular radical addition to alkenes or alkynes, or intramolecular rearrangements to form other heterocyclic structures like aziridines, γ-lactones, and tetrahydrofurans. rsc.orgacs.orgresearchgate.net

This detailed pathway highlights a transition from traditional two-electron processes to a radical-based mechanism, enabling transformations that are otherwise challenging to achieve. rsc.org

Transition State Analysis and Reaction Energetics

The rotation around the N-CO amide bond in N-benzoyl pyrrolidine derivatives is a well-studied phenomenon. researchgate.net This rotation has a significant energy barrier due to the partial double-bond character of the C–N bond arising from resonance. researchgate.net For the ground state of this compound, the bulky ortho-butylsulfonyl group is expected to influence this rotational barrier. The steric clash between the sulfonyl group and the pyrrolidine ring could destabilize the planar ground state conformation required for optimal resonance, potentially lowering the rotational barrier compared to unsubstituted N-benzoyl pyrrolidine. researchgate.net

The transition state for the crucial C–N bond cleavage step involves the elongation of this bond in the radical anion intermediate. The energy of this transition state will be highly dependent on the stability of the incipient carbon-centered radical and the departing N-acyl anion. The presence of the electron-withdrawing sulfonyl group on the benzoyl moiety would stabilize the negative charge on the nitrogen of the departing group, thus lowering the activation energy for the cleavage.

Table 1: Rotational Energy Barriers (ΔG‡) for C–N Bond Rotation in N-Benzoyl Pyrrolidine Derivatives This table is based on data for para-substituted compounds and provides a basis for understanding the electronic effects on the amide bond character.

CompoundSubstituent on Benzoyl RingRotational Barrier (ΔG‡₂₉₈, kJ/mol)
N-benzoyl pyrrolidineH65.2
N-(4-chlorobenzoyl)pyrrolidine4-Cl60.6
N-(4-methoxybenzoyl)pyrrolidine4-OCH₃58.8
Data sourced from dynamic NMR studies on related compounds. researchgate.net

Radical Mechanisms in C-N Bond Cleavage and Formation

The involvement of radical intermediates in the C–N bond cleavage of N-benzoyl pyrrolidines has been substantiated through mechanistic experiments, such as radical clock studies. rsc.orgnih.gov When a pyrrolidine substrate containing a cyclopropyl (B3062369) moiety was subjected to the reaction conditions, a ring-opened olefin product was obtained, which is indicative of a cyclopropylcarbinyl radical intermediate. rsc.orgnih.gov

For this compound, the reaction is initiated by the formation of a radical anion on the benzoyl moiety. This species can be represented by resonance structures where the unpaired electron is delocalized over the aromatic ring and the carbonyl group. The subsequent cleavage of the C2–N bond is a β-scission event relative to the carbonyl group, a common fragmentation pathway for ketyl radicals.

The plausible radical mechanism is as follows:

Formation of the Radical Anion: this compound + e⁻ (from *PC) ⟶ [this compound]•⁻

β-Scission (C–N Cleavage): [this compound]•⁻ ⟶ •CH₂(CH₂)₃N⁻-CO-Ar(SO₂Bu)

This cleavage generates a primary alkyl radical and an N-acyl anion. The stability of the resulting alkyl radical is a key factor; in cases with substituents on the pyrrolidine ring, cleavage occurs to form the more stable radical. acs.org

The generated carbon-centered radical is a versatile intermediate for C–N bond formation in subsequent steps. For instance, it can be trapped by various nitrogen-containing nucleophiles, although the primary application demonstrated in the literature for related systems is C–C bond formation. rsc.org The principles of radical stability and reactivity govern the outcome of these subsequent transformations.

Role of Substrate Electronic and Steric Effects on Reactivity

The electronic and steric properties of the substituents on the N-benzoyl pyrrolidine scaffold play a crucial role in the efficiency and outcome of the C–N bond cleavage reaction.

Electronic Effects: The reduction of the amide is a key step, and therefore, the electronic nature of the benzoyl substituent is critical. Studies on para-substituted N-benzoyl pyrrolidines have shown that electron-donating or neutral substituents are well-tolerated. acs.org However, strongly electron-withdrawing groups like cyano (CN) can inhibit the reaction. rsc.org This might be because an overly electron-deficient aromatic ring hinders the crucial single-electron transfer from the photocatalyst. acs.org The butylsulfonyl group (-SO₂Bu) is strongly electron-withdrawing due to the electronegativity of the oxygen atoms and the inductive effect of the sulfone group. This strong deactivation of the aromatic ring could potentially hinder the reaction of this compound, similar to the observed lack of reactivity for the cyano-substituted analogue. rsc.org

Steric Effects: Steric hindrance, particularly from ortho-substituents on the benzoyl ring, can have a profound impact on reactivity. It has been reported that an ortho-methyl substituted N-benzoyl pyrrolidine completely inhibited the C–N cleavage reaction. rsc.org The proposed reason is that the steric clash between the ortho-substituent and the pyrrolidine ring forces the aryl ring of the benzoyl group to rotate out of planarity with the amide group. rsc.org This twisting disrupts the π-conjugation, altering the electronic state of the molecule and likely raising its reduction potential, thereby impeding the initial SET step.

The butylsulfonyl group is significantly larger than a methyl group, and its position at the ortho-carbon of the benzoyl ring in this compound would undoubtedly induce substantial steric strain. This would lead to a significant dihedral angle between the aromatic ring and the amide plane, severely disrupting conjugation. Consequently, it is highly probable that this compound would be unreactive under the reported photoredox conditions due to this pronounced steric effect. rsc.org

Table 2: Effect of Benzoyl Substituents on the Yield of a Related C-N Cleavage Reaction This table illustrates the impact of electronics and sterics on the reactivity of N-benzoyl pyrrolidines.

Substituent on Benzoyl RingPositionElectronic NatureObserved Yield (%)
4-MethoxyparaElectron-donatingHigh
4-ChloroparaElectron-withdrawingGood
4-TrifluoromethylparaStrongly electron-withdrawingModerate
4-CyanoparaStrongly electron-withdrawing0
2-MethylorthoElectron-donating0
Yields are qualitative and based on findings for related N-benzoyl pyrrolidine derivatives. rsc.orgacs.org

Solvent Effects and Kinetic Studies on Reaction Efficiency

The choice of solvent can significantly influence the efficiency of chemical reactions, particularly those involving charged intermediates and catalysts. For the photoredox-catalyzed C–N bond cleavage, optimization studies have identified dichloromethane (B109758) (CH₂Cl₂) as a suitable solvent. researchgate.net The polarity of the solvent can affect the stability of the charged species involved, such as the radical anion intermediate and the Lewis acid complex.

Kinetic studies on the pyrrolidinolysis of N-substituted phthalimides, a different reaction but one that also involves pyrrolidine, have shown that the reaction rates are influenced by the solvent. For instance, the rate of cleavage was found to be faster in acetonitrile (B52724) (CH₃CN) than in tetrahydrofuran (B95107) (THF). semanticscholar.org This suggests that more polar solvents can better stabilize the charged transition states involved in the nucleophilic attack, thereby accelerating the reaction. semanticscholar.org In the context of the photoredox-catalyzed cleavage of this compound, the solvent must effectively solvate the photocatalyst, the substrate, and the Lewis acid, without quenching the excited state of the catalyst or reacting with the radical intermediates.

Furthermore, dynamic NMR studies have revealed that the rotational barrier of the C–N amide bond in N-benzoyl pyrrolidine derivatives is higher in more polar solvents. researchgate.net This is attributed to the better stabilization of the charge-separated resonance form of the amide bond in polar environments, which increases its double-bond character. While this relates to the ground state of the molecule, it underscores the significant role of the solvent in modulating the electronic properties and energetics of the system. A systematic kinetic study of the C–N cleavage of this compound across a range of solvents would be necessary to fully elucidate the solvent's role in the reaction efficiency, though the anticipated lack of reactivity due to steric effects might make such a study challenging.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular properties that are often difficult or impossible to measure experimentally.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules. For 1-[2-(butylsulfonyl)benzoyl]pyrrolidine, a DFT study would typically begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms. Functionals such as B3LYP, combined with basis sets like 6-311G(d,p), are commonly employed for such calculations on organic molecules. rsc.org The resulting optimized structure would provide precise bond lengths, bond angles, and dihedral angles.

From this optimized geometry, a wealth of electronic properties could be derived, including the total energy, dipole moment, and the distribution of electron density. These calculations are crucial for understanding the molecule's reactivity and physical characteristics.

Ab initio molecular orbital methods, which are based on first principles without empirical parameters, would be particularly useful for a detailed investigation of the interactions between the sulfur atom of the sulfonyl group and the nitrogen atom of the pyrrolidine (B122466) ring. rsc.org These calculations can elucidate the nature of the N-S bond and any non-covalent interactions that might influence the molecule's conformation and stability. Techniques like Møller-Plesset perturbation theory (e.g., MP2) could provide a more accurate description of electron correlation effects, which are important for weak interactions. rsc.org

Electronic Structure Analysis

Analysis of the electronic structure reveals key aspects of a molecule's stability, reactivity, and interaction with other chemical species.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of molecular stability and chemical reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, calculating this energy gap would help in assessing its stability and potential for participating in chemical reactions.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Related Parameters for this compound (Illustrative)

ParameterValue (eV)Description
EHOMO-Energy of the Highest Occupied Molecular Orbital
ELUMO-Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)-ΔE = ELUMO - EHOMO

Note: This table is for illustrative purposes only, as specific data for the target compound is unavailable.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other molecules, particularly in biological systems. The MEP map for this compound would show regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack. The oxygen atoms of the sulfonyl and carbonyl groups would be expected to be regions of high negative potential.

Conformational Analysis

Comprehensive searches of scientific literature and chemical databases did not yield specific studies on the conformational analysis of this compound. Therefore, detailed, experimentally-derived, or computationally-predicted data on the rotational barriers, conformational preferences, and potential energy surface scans for this specific compound are not available in the public domain.

Rotational Barriers and Conformational Preferences of Amide and Sulfonyl Groups

No specific data regarding the rotational barriers and conformational preferences of the amide and sulfonyl groups for this compound has been reported in peer-reviewed literature. Theoretical studies on analogous molecules containing N-acetyl-N'-methylamides of oxazolidine (B1195125) and thiazolidine (B150603) have explored conformational preferences and cis-trans isomerization, but this data cannot be directly extrapolated to this compound. nih.gov

Potential Energy Surface Scans

There are no published potential energy surface scans for this compound. Such studies would be necessary to understand the energy landscapes governing the compound's three-dimensional structure.

Reaction Mechanism Simulations

No specific reaction mechanism simulations for the synthesis or reactions of this compound have been found in the available literature.

Prediction of Reactivity and Selectivity

Without computational models or experimental data, no specific predictions regarding the reactivity and selectivity of this compound can be made. DFT studies on other substituted benzamide (B126) and sulfonyl-containing molecules have been used to predict reactivity, but these are not directly applicable to the subject compound. mdpi.comnih.gov

Molecular Dynamics Simulations

No molecular dynamics simulation studies have been published for this compound. Such simulations would be valuable for understanding its conformational flexibility and interactions with solvents or biological macromolecules. While molecular dynamics simulations have been performed on other sulfonyl-containing ligands, the results are specific to those molecules and their respective systems. nih.gov

Chemical Reactivity and Derivatization Strategies

Transformations at the Pyrrolidine (B122466) Nitrogen

The nitrogen atom of the pyrrolidine ring is part of a stable N-benzoyl amide group. Reactions targeting this position typically involve the cleavage of this amide bond or, under more forcing conditions, the opening of the heterocyclic ring itself.

Deprotection Strategies

The N-benzoyl group can be viewed as a protecting group for the pyrrolidine nitrogen. Its removal, or deprotection, regenerates the secondary amine, 2-(butylsulfonyl)benzoylpyrrolidine, which can then undergo further functionalization. Cleavage of the robust amide bond typically requires harsh conditions, although milder, modern catalytic methods are emerging.

Standard methods often rely on acidic or basic hydrolysis, which can require high temperatures and prolonged reaction times. For instance, strong acids like p-toluenesulfonic acid (p-TsOH) in refluxing toluene (B28343) have been used for the debenzylation of N-benzylamides. researchgate.net Similarly, basic conditions, such as aqueous sodium hydroxide (B78521) in methanol, have been employed to cleave certain nitrobenzyl amides. nih.gov However, these conditions may lack selectivity and can affect other functional groups in the molecule.

More contemporary and milder approaches for the cleavage of N-benzyl and related protecting groups include catalytic methods. Laccase from Trametes versicolor, in combination with TEMPO and oxygen in an aqueous medium, provides an efficient system for deprotecting N-benzylated primary amines. rsc.org Another strategy involves palladium-on-carbon (Pd/C) catalyzed hydrogenolysis, the efficiency of which can be significantly enhanced by additives like niobic acid-on-carbon (Nb₂O₅/C), allowing for faster reactions under milder conditions. acs.org For N-Boc and N-benzyl double-protected aminopyridine derivatives, acetic acid has been found to facilitate the selective removal of the benzyl (B1604629) group during hydrogenolysis. nih.gov

These strategies, while developed for N-benzyl groups, provide a conceptual framework for the deprotection of the N-benzoyl moiety in 1-[2-(butylsulfonyl)benzoyl]pyrrolidine, which would yield the corresponding secondary amine.

Table 1: Selected Deprotection Strategies for N-Benzyl and Related Amides

Method Reagents and Conditions Target Group Reference
Acid-mediated p-Toluenesulfonic acid, refluxing toluene N-Benzylamides researchgate.net
Catalytic Hydrogenolysis Pd/C, Nb₂O₅/C, H₂ N-Benzyl, N-Cbz, O-Benzyl acs.org
Biocatalytic Oxidation Laccase, TEMPO, O₂, aqueous buffer N-Benzylated primary amines rsc.org
Acid-Facilitated Hydrogenolysis Pd/C, H₂, Acetic Acid N-Benzyl (in N-Boc, N-Bn protected systems) nih.gov

N-Alkylation and N-Acylation Reactions

Direct N-alkylation or N-acylation of this compound is not feasible due to the tertiary nature of the amide nitrogen. These transformations require a preliminary deprotection step, as described in section 7.1.1, to liberate the secondary amine of the pyrrolidine ring.

Once the pyrrolidine nitrogen is unmasked, it can readily participate in standard nucleophilic substitution and acylation reactions. N-alkylation can be achieved by reacting the secondary amine with various alkylating agents, such as alkyl halides or tosylates. mdpi.com For instance, the synthesis of the drug Daclatasvir involves the N-alkylation of a protected proline derivative with a bis(bromoethanone) reagent. mdpi.com

Similarly, N-acylation can be performed using a variety of acylating agents like acyl chlorides or anhydrides. Selective acylation is also possible; for example, the use of mild reagents like N,N′,N″,N′″-tetraacetylglycoluril allows for the selective acetylation of primary amines, a principle that can be adapted for the acylation of the deprotected pyrrolidine. nih.gov The synthesis of N-aryl-substituted pyrrolidines can be achieved through reductive amination of diketones with anilines, showcasing another route to functionalized pyrrolidines once the initial amine is available. nih.gov

Ring-Opening Reactions of the Pyrrolidine Moiety

The pyrrolidine ring, while generally stable, can be opened through cleavage of its C–N bonds under specific reductive or oxidative conditions. These skeletal transformations provide access to linear amino-alcohol or amino-ketone structures.

Recent advancements in photoredox catalysis have enabled the reductive cleavage of the C2–N bond in N-benzoyl pyrrolidines. nih.govacs.org This method uses a combination of a Lewis acid (like Zn(OTf)₂) and a photoredox catalyst to facilitate a single-electron transfer to the amide carbonyl. nih.govacs.orgresearchgate.netresearchgate.net This process generates a radical intermediate that leads to the ring-opened product. nih.govacs.org The reaction is applicable to a variety of N-benzoyl pyrrolidines and can be used to convert them into valuable synthetic intermediates like γ-lactones and tetrahydrofurans. nih.govresearchgate.net

Oxidative ring-opening presents an alternative pathway. For example, N-Cbz-prolinol can undergo oxidative cleavage using reagents like Oxone in the presence of an iodo-amide catalyst to yield the corresponding γ-lactam. nii.ac.jp A ring-expansion reaction of 2-benzoylpyrrolidines has also been developed, which proceeds through a formal fluorinative ring opening, utilizing a nih.govbohrium.com-phospha-Brook rearrangement, followed by intramolecular reductive amination to furnish 2-aryl-3-fluoropiperidines. acs.org

Table 2: Selected Ring-Opening and Ring-Expansion Reactions of N-Acyl Pyrrolidines

Method Reagents and Conditions Transformation Reference
Reductive C–N Cleavage Photoredox catalyst, Lewis acid (e.g., Zn(OTf)₂) Ring-opening to linear N-benzoyl amine nih.govacs.orgresearchgate.net
Oxidative Cleavage Iodo-amide catalyst, Oxone, MeNO₂/DMF Ring-opening of N-Cbz-prolinol to γ-lactam nii.ac.jp
Fluorinative Ring Expansion Brønsted base, subsequent reductive amination Ring expansion to 2-aryl-3-fluoropiperidine acs.org
von Braun-Type C-N Cleavage Halo-difluoroalkyl reagents, base Ring-opening to haloamides researchgate.net

Reactions Involving the Sulfonyl Group

The butylsulfonyl group attached to the benzoyl ring is a robust, electron-withdrawing moiety. Its chemical transformations are challenging due to the high stability of the sulfone, but specific reactions allow for modification of the sulfur oxidation state or cleavage of the carbon-sulfur bond.

Modification of the Sulfonyl Oxygen Atoms

The selective removal of one oxygen atom from a sulfone to yield a sulfoxide (B87167) (deoxygenation) is a significant challenge, often complicated by over-reduction to the sulfide (B99878). However, specific methodologies have been developed to achieve this transformation.

One approach involves the use of phosphines as deoxygenating agents. For instance, triarylphosphines can mediate the deoxygenation of allyl sulfones to the corresponding sulfides under visible-light photocatalysis. rsc.org While this example involves an allyl sulfone, the principle of using phosphines as reductants is broadly applicable. Another strategy employs organocatalysis; a synergistic combination of a catalyst like quinuclidine (B89598) and the presence of a cyano group on the sulfone can generate a chiral sulfinic species, which can then be trapped by alcohols to form sulfinates, effectively achieving a controlled deoxygenation. bohrium.com Other methods for the reduction of sulfoxides, which could be conceptually reversed for sulfone deoxygenation under specific conditions, include the use of reagents like 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-tetrachloride (TAPC). organic-chemistry.org

Cleavage or Reduction of the Sulfonyl Moiety

Two main transformations can be considered for the sulfonyl group: complete reduction to the corresponding sulfide or cleavage of the C–S bond (desulfonylation).

Reduction to Sulfides: Aryl sulfones are highly resistant to reduction. psu.edu Potent reducing systems are required, such as diisobutylaluminum hydride (DIBAL-H) or a combination of lithium aluminum hydride and titanium tetrachloride (LiAlH₄-TiCl₄), which can reduce various sulfones to sulfides in short reaction times. psu.educdnsciencepub.com Another effective, though transition-metal-free, catalytic method uses tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) with a hydrosilane like triethylsilane (Et₃SiH) to reduce alkyl aryl sulfones to the corresponding sulfides. thieme-connect.com

Cleavage of the C–S Bond (Desulfonylation): The cleavage of the strong aryl C(sp²)–S bond in sulfones is synthetically valuable for installing other functional groups. Nickel-catalyzed cross-coupling reactions have been developed for this purpose. For example, using a nickel catalyst and a ligand such as P(n-Bu)₃, aryl sulfones can undergo intramolecular desulfonylative coupling. nih.gov Desulfonylative cross-coupling with Grignard reagents is also possible with nickel catalysis. rsc.org Furthermore, palladium-catalyzed Mizoroki-Heck-type reactions can cleave the aryl C–SO₂ bond in alkenyl or alkynyl aryl sulfones, allowing the aryl group to participate in further coupling. nih.gov Reductive desulfonylation can also be achieved with reducing agents like sodium amalgam or samarium(II) iodide, which proceeds via radical intermediates. wikipedia.org

Table 3: Selected Reactions for the Reduction and Cleavage of Aryl Sulfones

Method Reagents and Conditions Transformation Reference
Reduction to Sulfide LiAlH₄-TiCl₄, THF Full reduction of aryl sulfone to sulfide psu.edu
Catalytic Reduction B(C₆F₅)₃, Et₃SiH Full reduction of alkyl aryl sulfone to sulfide thieme-connect.com
Reductive Desulfonylation Sodium amalgam or Samarium(II) iodide Reductive cleavage of C–S bond to yield an arene wikipedia.org
Desulfonylative Coupling Ni(cod)₂, P(n-Bu)₃ Intramolecular C–S cleavage and C–C bond formation nih.gov

Reactions at the α-Carbon of the Butylsulfonyl Group

Deprotonation of the α-carbon generates a stabilized carbanion, or a sulfonyl-stabilized anion. This nucleophilic intermediate is a versatile synthon for the formation of new carbon-carbon bonds. It can readily participate in reactions with a variety of electrophiles. For instance, alkylation can be achieved by treating the carbanion with alkyl halides, leading to the introduction of new alkyl chains at the α-position. Similarly, this nucleophile can add to carbonyl compounds, such as aldehydes and ketones, in an aldol-type reaction to form β-hydroxy sulfones. msu.edu These reactions highlight the utility of the α-carbon as a handle for molecular elaboration.

Table 1: Predicted Reactions at the α-Carbon of the Butylsulfonyl Group

Reaction Type Reagents Expected Product Notes
Alkylation 1. Strong Base (e.g., n-BuLi, LDA) 2. Alkyl Halide (R-X) 1-[2-(1-alkylbutylsulfonyl)benzoyl]pyrrolidine Forms a new C-C bond at the α-carbon.
Aldol-type Addition 1. Strong Base (e.g., n-BuLi) 2. Aldehyde/Ketone (R₂C=O) 1-[2-(1-(1-hydroxyalkyl)butylsulfonyl)benzoyl]pyrrolidine Creates a β-hydroxy sulfone derivative.

Modifications of the Benzoyl Moiety

The benzoyl moiety offers two primary sites for chemical modification: the aromatic ring and the carbonyl group. Each site possesses distinct reactivity governed by the electronic influence of the other substituents.

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring in this compound is substituted with two groups: the butylsulfonyl group and the -(C=O)pyrrolidine group (an acyl group). Both of these are powerful electron-withdrawing groups, which significantly deactivate the aromatic ring towards electrophilic aromatic substitution (SEAr). youtube.com This deactivation means that harsh reaction conditions, such as high temperatures and strong acid catalysts, are typically required to effect substitution.

According to the principles of electrophilic aromatic substitution, both the sulfonyl and acyl groups are meta-directors. youtube.com Since they are positioned ortho to each other, their directing effects reinforce one another. Therefore, incoming electrophiles will preferentially add to the positions meta to both groups. This leads to a high degree of regioselectivity, with substitution expected primarily at the C4 and C6 positions of the benzene ring. Common SEAr reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.comuomustansiriyah.edu.iq

Table 2: Predicted Electrophilic Aromatic Substitution Reactions

Reaction Type Reagents Expected Product(s) Notes
Nitration HNO₃, H₂SO₄ 1-[2-(butylsulfonyl)-4-nitrobenzoyl]pyrrolidine and/or 1-[2-(butylsulfonyl)-6-nitrobenzoyl]pyrrolidine Requires strong acidic and nitrating conditions. masterorganicchemistry.comuomustansiriyah.edu.iq
Bromination Br₂, FeBr₃ 1-[4-bromo-2-(butylsulfonyl)benzoyl]pyrrolidine and/or 1-[6-bromo-2-(butylsulfonyl)benzoyl]pyrrolidine A Lewis acid catalyst is necessary to polarize the bromine. uomustansiriyah.edu.iq

Reactions at the Carbonyl Group

The carbonyl carbon of the benzoyl group is an electrophilic center, susceptible to attack by nucleophiles. However, its reactivity is attenuated because it is part of an amide linkage with the pyrrolidine ring. The lone pair of electrons on the pyrrolidine nitrogen can be delocalized into the carbonyl group, reducing its electrophilicity compared to a ketone or an aldehyde.

Despite this reduced reactivity, the carbonyl group can undergo several important transformations. It can be reduced to a methylene (B1212753) group (CH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄), which would convert the benzoyl moiety into a benzyl group. This reaction would also likely reduce the amide to an amine. Nucleophilic addition reactions are also possible, though they may require forcing conditions. For example, organometallic reagents like Grignard reagents could potentially add to the carbonyl, but side reactions are likely. The amide bond can also be cleaved via hydrolysis under strong acidic or basic conditions, which would break apart the benzoyl and pyrrolidine components.

Selective Functional Group Interconversions within the Compound

Achieving selective transformations in a molecule with multiple functional groups is a central challenge in organic synthesis. For this compound, the goal is to modify one functional group while leaving the others intact.

The sulfonyl group is generally very stable and resistant to many chemical transformations, particularly reduction. This chemical inertness allows for selective modification of the carbonyl group. For example, it is possible to selectively reduce the carbonyl group without affecting the sulfone. Milder reducing agents that are chemoselective for carbonyls over sulfones could be employed.

Conversely, the reactivity of the α-carbon of the sulfonyl group can be exploited without altering the benzoylpyrrolidine moiety. The use of a strong, non-nucleophilic base (like LDA) at low temperatures can selectively deprotonate the α-carbon, allowing for subsequent reaction with an electrophile, while the less reactive amide carbonyl remains untouched. The stability of the benzoyl chloride derivatization has been noted for its utility in analytical methods, suggesting the robustness of the benzoyl linkage under certain conditions. nih.govnih.gov

Table 3: Potential Selective Transformations

Target Moiety Transformation Reagents Expected Outcome
Carbonyl Group Reduction to Alcohol NaBH₄ (potentially slow) Selective reduction of the carbonyl to a secondary alcohol without affecting the sulfone.
Carbonyl Group Hydrolysis Strong Acid (e.g., HCl, heat) or Base (e.g., NaOH, heat) Cleavage of the amide bond to yield 2-(butylsulfonyl)benzoic acid and pyrrolidine.

Conclusion and Future Research Directions

Summary of Key Synthetic and Mechanistic Insights

The synthesis of 1-[2-(butylsulfonyl)benzoyl]pyrrolidine can be logically approached through a multi-step sequence, commencing with readily available starting materials. A plausible and efficient synthetic strategy is outlined below.

Synthetic Pathway:

A likely synthetic route to the target compound involves three key stages:

Thioether Formation: The synthesis would likely begin with the nucleophilic substitution of a suitable starting material, such as 2-chlorotoluene, with sodium butanethiolate. This reaction would yield 2-(butylthio)toluene.

Oxidation to Sulfone and Carboxylic Acid: The resulting thioether can then be oxidized. A common and effective method for this transformation is the use of hydrogen peroxide, which would convert the thioether to the corresponding sulfone and the methyl group to a carboxylic acid, yielding 2-(butylsulfonyl)benzoic acid. The mechanism of thioether oxidation with hydrogen peroxide is believed to proceed through a nucleophilic attack of the sulfur atom on the peroxide oxygen, followed by proton transfer and elimination of water to form the sulfoxide (B87167), which can then be further oxidized to the sulfone.

Amide Formation: The final step involves the formation of the amide bond between 2-(butylsulfonyl)benzoic acid and pyrrolidine (B122466). This is typically achieved by first converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-(butylsulfonyl)benzoyl chloride is then reacted with pyrrolidine. The mechanism for this step is a classic nucleophilic acyl substitution, where the nitrogen atom of pyrrolidine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate. Subsequent elimination of the chloride leaving group affords the final product, this compound. libretexts.org

Table 1: Proposed Synthetic Route for this compound

StepReactantsReagentsProduct
12-Chlorotoluene, Sodium butanethiolate-2-(Butylthio)toluene
22-(Butylthio)tolueneHydrogen peroxide2-(Butylsulfonyl)benzoic acid
32-(Butylsulfonyl)benzoic acid, PyrrolidineThionyl chlorideThis compound

Unexplored Reactivity and Derivatization Opportunities

The structure of this compound contains several functional groups that offer a variety of possibilities for further chemical transformations.

Reactions at the Carbonyl Group: The carbonyl group of the amide is a potential site for nucleophilic attack, although it is less reactive than a ketone or aldehyde carbonyl. Reduction of the amide carbonyl could lead to the corresponding amine.

Reactivity of the Pyrrolidine Ring: The pyrrolidine ring, while generally stable, can undergo functionalization. For instance, C-H activation methodologies could be explored to introduce substituents onto the pyrrolidine ring.

Derivatization of the Aromatic Ring: The benzene (B151609) ring is susceptible to electrophilic aromatic substitution reactions. However, the directing effects of the butylsulfonyl and benzoyl groups would need to be considered. The sulfonyl group is a meta-director, while the acyl group is also a meta-director, potentially leading to complex substitution patterns.

Functionalization of the Butyl Chain: The butyl group of the sulfonyl moiety could be a site for radical halogenation, followed by further substitution reactions to introduce additional functionality.

Modification of the Sulfonyl Group: The sulfonyl group itself is generally robust, but advanced synthetic methods could potentially be used for its transformation. For example, reductive desulfonylation could be explored to remove the butylsulfonyl group if desired.

Table 2: Potential Derivatization Reactions

Reaction TypeReagent/ConditionsPotential Product
Carbonyl ReductionLiAlH₄1-[2-(butylsulfonyl)benzyl]pyrrolidine
Aromatic NitrationHNO₃, H₂SO₄Nitro-substituted aromatic derivative
Butyl Chain HalogenationNBS, lightBromo-substituted butyl chain derivative

Potential for Further Theoretical and Computational Investigations

The structure of this compound presents several interesting aspects for theoretical and computational analysis.

Conformational Analysis: The rotational barrier around the N-C(O) bond of the amide and the C(ar)-C(O) bond can be investigated using computational methods like Density Functional Theory (DFT). cdnsciencepub.comscite.ai The steric hindrance imposed by the ortho-butylsulfonyl group is expected to significantly influence the preferred conformation of the molecule, affecting the dihedral angles between the pyrrolidine ring, the carbonyl group, and the benzene ring. nih.govsci-hub.seresearchgate.net

Electronic Properties: The electronic properties, such as the molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO and LUMO), can be calculated to predict the reactivity of the molecule. The electron-withdrawing nature of both the sulfonyl and benzoyl groups will impact the electron density distribution on the aromatic ring and the reactivity towards electrophiles and nucleophiles. acs.orgmdpi.comresearchgate.netchemrevlett.com

Spectroscopic Properties: Computational methods can be used to predict spectroscopic data, such as ¹H and ¹³C NMR chemical shifts and vibrational frequencies, which can be compared with experimental data to confirm the structure and conformation of the molecule.

Prospects for the Development of Novel Methodologies Inspired by the Compound's Structure.

The unique structural features of this compound could inspire the development of novel synthetic methodologies.

Asymmetric Catalysis: The pyrrolidine moiety is a well-established scaffold in asymmetric catalysis. nih.govresearchgate.netacs.org Chiral derivatives of this compound could be synthesized and evaluated as ligands in a variety of asymmetric transformations. The steric and electronic properties imparted by the ortho-butylsulfonylbenzoyl group could lead to unique selectivity and reactivity in catalytic applications.

Directed C-H Functionalization: The amide carbonyl and the sulfonyl group could potentially act as directing groups for the regioselective C-H functionalization of the aromatic ring or the pyrrolidine ring. researchgate.netresearchgate.net This would provide a powerful tool for the late-stage modification of the molecule and the synthesis of a diverse range of derivatives.

Novel Ring-Opening Reactions: The strained conformation that may be induced by the bulky ortho-substituent could lead to novel ring-opening reactions of the pyrrolidine moiety under specific conditions, providing access to new molecular scaffolds.

Q & A

Q. What synthetic methodologies are reported for preparing 1-[2-(butylsulfonyl)benzoyl]pyrrolidine, and how are intermediates characterized?

Answer: The synthesis typically involves multi-step reactions:

Sulfonation and Benzoylation : Aryl sulfonyl groups are introduced via nucleophilic substitution or sulfonic acid coupling. For example, potassium carbonate-mediated reactions in DMF at elevated temperatures (150°C, 20 hours) are used to install sulfonyl groups .

Pyrrolidine Functionalization : The pyrrolidine ring is attached via amide coupling or reductive amination. TLC is employed to monitor reaction progress, followed by ethyl acetate extraction and ammonium chloride washes to isolate intermediates .

Characterization : Key intermediates are analyzed using 1H^1H-NMR (e.g., δ 10.01 ppm for aldehyde protons) and elemental analysis (e.g., nitrogen content ~7.5–7.99%) to confirm purity and structure .

Q. How is the structural integrity of this compound validated in crystallographic studies?

Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For related benzoyl-pyrrolidine derivatives, SC-XRD at 113 K with R-factor <0.05 confirms bond angles (e.g., C–C σ = 0.002 Å) and spatial arrangement of the sulfonyl and benzoyl groups . Disorder in crystal lattices, common in flexible pyrrolidine rings, is resolved via iterative refinement .

Q. What analytical techniques are recommended for assessing purity and stability?

Answer:

  • HPLC-MS : Quantifies impurities (e.g., residual solvents or degradation products) using reverse-phase C18 columns and ESI ionization.
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability, critical for storage conditions.
  • pH Stability Studies : Hydrolytic stability is tested in buffers (pH 1–12) at 37°C, with degradation monitored via UV-Vis .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress side reactions during sulfonyl-benzoyl coupling?

Answer: Side reactions (e.g., over-sulfonation or pyrrolidine ring opening) are mitigated by:

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 20 hours) and improves yield via controlled heating .
  • Catalytic Additives : Use of Pd(PPh3_3)4_4 or Cs2_2CO3_3 enhances regioselectivity in cross-coupling steps .
  • Solvent Screening : Polar aprotic solvents (DMF, THF) favor sulfonation, while n-butanol minimizes ester hydrolysis .

Table 1: Optimization Parameters for Sulfonyl-Benzoyl Coupling

ParameterOptimal ConditionImpact on Yield
Temperature150°C (conventional)93% yield
CatalystPd(PPh3_3)4_4 (0.5 mol%)+15% selectivity
SolventDMFMinimal byproducts

Q. What mechanistic insights explain contradictory NMR data for pyrrolidine derivatives under varying pH?

Answer: Protonation of the pyrrolidine nitrogen at low pH alters 1H^1H-NMR signals (e.g., upfield shifts in NH protons). In basic conditions, deprotonation reduces ring puckering, affecting coupling constants (e.g., J = 7.2–8.0 Hz for aromatic protons). Dynamic NMR studies at variable temperatures resolve these discrepancies .

Q. How can computational modeling predict biological activity against prolyl endopeptidase?

Answer:

  • Docking Simulations : AutoDock Vina or Schrödinger Suite models interactions between the sulfonyl group and enzyme active sites (e.g., hydrogen bonding with Ser554).
  • MD Simulations : Assess binding stability over 100 ns trajectories, with RMSD <2.0 Å indicating favorable inhibition .
  • QSAR Models : Correlate logP values (calculated ~2.8 for this compound) with membrane permeability and IC50_{50} data .

Q. What strategies resolve spectral overlap in 13C^{13}C13C-NMR for distinguishing benzoyl and sulfonyl carbons?

Answer:

  • DEPT-135 Editing : Differentiates CH3_3, CH2_2, and quaternary carbons. The sulfonyl carbon (C-SO2_2) appears at ~55 ppm, while benzoyl carbonyls resonate at ~165 ppm .
  • HSQC/TOCSY : Assigns coupled protons and carbons, clarifying aromatic vs. aliphatic regions.

Q. How do steric effects influence regioselectivity in pyrrolidine functionalization?

Answer: Steric hindrance from the butylsulfonyl group directs electrophiles to the less hindered C3/C4 positions of pyrrolidine. Computational studies (e.g., DFT) quantify energy barriers for substitution pathways, with C3 attack favored by ~3 kcal/mol .

Data Contradiction Analysis

Q. Why do reported yields vary for similar synthetic routes across studies?

Answer: Variations arise from:

  • Impurity in Starting Materials : Residual water in DMF reduces coupling efficiency.
  • Workup Differences : Ethyl acetate extraction vs. column chromatography impacts recovery rates .
  • Scale Effects : Microwave reactions at 0.5 mmol scale yield >90%, but >10 mmol scales drop to ~75% due to heat dissipation issues .

Q. How to address discrepancies in biological activity data across cell lines?

Answer:

  • Cell Membrane Permeability : LogD (pH 7.4) differences alter intracellular concentrations.
  • Metabolic Stability : CYP450 isoforms in hepatic cells (e.g., HepG2) degrade the compound faster than in neuronal lines .
  • Assay Variability : Normalize data to internal controls (e.g., ATP levels) and validate via orthogonal methods (e.g., SPR binding assays) .

Notes

  • Methodological Focus : Emphasis on reproducible techniques for synthesis, characterization, and data analysis.
  • Advanced Tools : Incorporation of computational modeling and dynamic NMR to address research-grade challenges.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.